

7-Iodohept-1-yne CAS number and molecular weight

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Compound of Interest

Compound Name: 7-Iodohept-1-yne

Cat. No.: B3194930

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An In-depth Technical Guide to 7-Iodohept-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodohept-1-yne is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl iodide. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility is pronounced in medicinal chemistry and materials science, where the orthogonal reactivity of the alkyne and iodide moieties can be exploited for sequential chemical modifications. This technical guide provides a comprehensive overview of the key properties, synthesis, and applications of **7-Iodohept-1-yne**, with a focus on its role as a molecular linker, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of 7-Iodohept-1-yne

7-Iodohept-1-yne is a valuable reagent for introducing a seven-carbon chain with two distinct reactive handles. The physical and chemical properties are summarized below.

Property	Value
CAS Number	87462-66-6
Molecular Formula	C ₇ H ₁₁ I
Molecular Weight	222.07 g/mol
IUPAC Name	7-iodohept-1-yne
Canonical SMILES	C#CCCCCCI

Synthesis of 7-Iodohept-1-yne

The synthesis of **7-iodohept-1-yne** can be achieved through several routes. A common and effective method involves a two-step process starting from a commercially available precursor, such as 6-heptyn-1-ol, or by functional group transformation from a more readily available haloalkane, like 7-bromohept-1-yne, via a Finkelstein reaction.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol details the conversion of 7-bromohept-1-yne to **7-iodohept-1-yne**. The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the less soluble sodium bromide in acetone.

Materials:

- 7-Bromohept-1-yne
- Sodium iodide (NaI)
- Acetone (anhydrous)
- Diethyl ether
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-bromohept-1-yne (1 equivalent) in anhydrous acetone.
- Add sodium iodide (1.5 - 2 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the acetone using a rotary evaporator.
- Partition the residue between diethyl ether and water.
- Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **7-Iodohept-1-yne**.
- The product can be further purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Characterization

The structural identity and purity of **7-Iodohept-1-yne** can be confirmed using various spectroscopic techniques. The expected data is presented below, based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	¹³ C NMR
Proton Assignment	δ (ppm)
≡C-H	~1.9 - 2.1 (t)
-CH ₂ -C≡	~2.1 - 2.3 (td)
-CH ₂ -CH ₂ -I	~3.1 - 3.3 (t)
Internal -CH ₂ -	~1.4 - 1.9 (m)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as t (triplet), td (triplet of doublets), and m (multiplet).

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3300	≡C-H stretch (terminal alkyne)
~2930, ~2860	C-H stretch (alkane)
~2120	C≡C stretch (terminal alkyne)
~1220	C-I stretch

Mass Spectrometry (MS)

m/z	Fragmentation
222	$[M]^+$ (Molecular ion)
95	$[M-I]^+$
127	$[I]^+$

Applications in Drug Discovery and Organic Synthesis

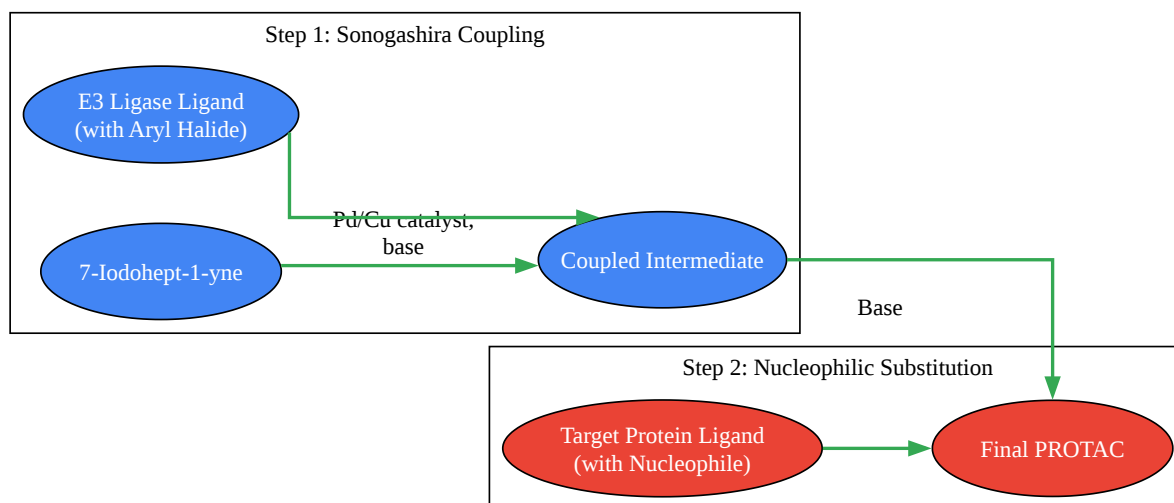
The bifunctional nature of **7-Iodohept-1-yne** makes it a highly valuable linker molecule in the synthesis of complex organic molecules, particularly in the field of drug discovery.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. **7-Iodohept-1-yne** can serve as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.

The workflow for synthesizing a PROTAC using **7-Iodohept-1-yne** as a linker typically involves two key steps:

- **Sonogashira Coupling:** The terminal alkyne of **7-Iodohept-1-yne** can be coupled with an aryl or vinyl halide-functionalized E3 ligase ligand using a palladium-copper catalyst system.
- **Nucleophilic Substitution:** The primary iodide of the resulting intermediate can then be displaced by a nucleophilic group on the target protein-binding ligand to form the final PROTAC.



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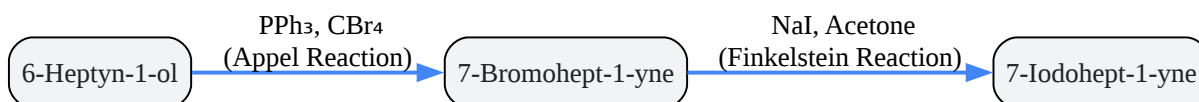
PROTAC Synthesis Workflow

Click Chemistry

The terminal alkyne of **7-Iodohept-1-yne** can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific formation of a stable triazole linkage with an azide-functionalized molecule.

Synthetic Pathway of 7-Iodohept-1-yne

The following diagram illustrates a common synthetic route to **7-Iodohept-1-yne** from 6-heptyn-1-ol.



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Synthetic Pathway to **7-Iodohept-1-yne**

Safety and Handling

7-Iodohept-1-yne should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated fume hood. Alkyl iodides can be lachrymatory and are generally more reactive than their chloro and bromo analogs. Store in a cool, dry, and dark place.

Conclusion

7-Iodohept-1-yne is a versatile and valuable bifunctional building block in organic synthesis. Its orthogonal reactivity allows for the strategic and efficient construction of complex molecules, making it a key tool for researchers in medicinal chemistry, drug discovery, and materials science. The protocols and data presented in this guide provide a foundation for the successful application of **7-Iodohept-1-yne** in various synthetic endeavors.

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